molecular formula C9H16ClNO4S B2359886 2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride CAS No. 2034479-95-1

2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride

Cat. No. B2359886
CAS RN: 2034479-95-1
M. Wt: 269.74
InChI Key: XGDXCZIEHKGMDT-UHFFFAOYSA-N
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Description

The compound “2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The 2-azabicyclo[3.2.1]octane system consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring . This unique structure can make it a challenging scaffold to acquire .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold has been applied as a key synthetic intermediate in several total syntheses . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Scientific Research Applications

Synthesis of Analogs and Derivatives

  • Synthesis of Conformationally Rigid Analogs : Researchers have synthesized analogs of 2-amino adipic acid, incorporating the 8-azabicyclo[3.2.1]octane skeleton, which could offer insights into the structural properties of related compounds (Kubyshkin et al., 2009).
  • Creation of Structural Analogues : Efforts to create structural analogs of epibatidine, involving 8-azabicyclo[3.2.1]octan-3-one derivatives, suggest potential uses in mimicking or modifying biological activity of related substances (Babkin et al., 2015).

Synthesis Methods and Techniques

  • New Synthetic Approaches : Studies focus on developing novel synthesis methods for 2-substituted 8-azabicyclo[3.2.1]octan-3-ones, which could pave the way for more efficient production of this compound and its derivatives (Jung et al., 2006).
  • Stereoselective Synthesis : Research on the stereoselective synthesis of compounds like NS9544 acetate, utilizing the 8-azabicyclo[3.2.1]octane framework, highlights the importance of this structure in medicinal chemistry (Malmgren et al., 2011).

Pharmacological Aspects

  • Neurochemical Impacts : Studies have investigated the effects of compounds like LK-933, belonging to the tropane group, on monoamine levels in the brain, indicating the pharmacological relevance of the 8-azabicyclo[3.2.1]octane structure (Naplekova et al., 2017).
  • Antiproliferative Properties : Research into tropane-based compounds, including 8-azabicyclo[3.2.1]octane derivatives, has shown promising antitumor properties, demonstrating the potential medical applications of these structures (Ismail et al., 2016).

Mechanism of Action

While the specific mechanism of action for “2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride” is not mentioned in the search results, the 8-azabicyclo[3.2.1]octane scaffold is known to display a wide array of interesting biological activities .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold has significant potential in the field of drug discovery . As such, research directed towards the preparation of this basic structure in a stereoselective manner will likely continue to be a focus in the future .

properties

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S.ClH/c11-9(12)5-15(13,14)8-3-6-1-2-7(4-8)10-6;/h6-8,10H,1-5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDXCZIEHKGMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)S(=O)(=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride

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